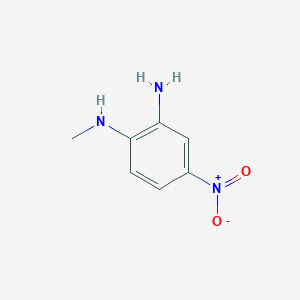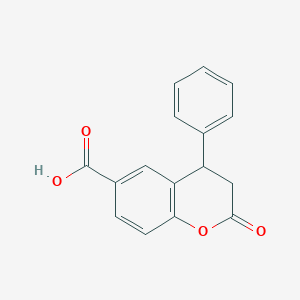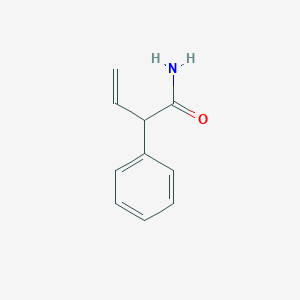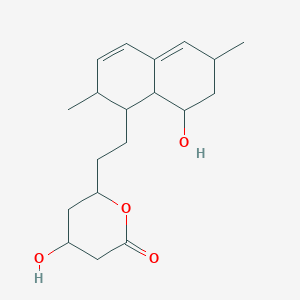
Monacolin J
Descripción general
Descripción
Synthesis Analysis
Recent studies have focused on optimizing the synthesis of monacolin J through genetic engineering and fermentation processes. For instance, Huang et al. (2017) demonstrated a single-step fermentation process using an industrial strain of Aspergillus terreus engineered to express a lovastatin hydrolase from Penicillium chrysogenum, which efficiently converts lovastatin to this compound with high yield (Huang et al., 2017). Additionally, Zeng et al. (2022) reconstructed the biosynthetic gene cluster for this compound in Aspergillus niger, leading to a significant increase in its production (Zeng et al., 2022).
Molecular Structure Analysis
This compound's molecular structure is closely related to that of other monacolins, with specific inhibitory effects on 3-hydroxy-3-methylglutaryl CoA reductase, a crucial enzyme in cholesterol synthesis. The conversion from monacolin L to J involves hydroxylation reactions catalyzed by specific enzymes, as demonstrated by Komagata et al. (1989), who identified a monooxygenase in Monascus ruber responsible for this conversion (Komagata et al., 1989).
Chemical Reactions and Properties
The enzymatic conversion of monacolin L to J is a critical step in its biosynthesis. Barriuso et al. (2011) elucidated the role of a cytochrome P450 monooxygenase, LovA, in oxidizing dihydromonacolin L to this compound, highlighting the enzyme's specificity and efficiency in catalyzing this transformation (Barriuso et al., 2011).
Aplicaciones Científicas De Investigación
Precursor para fármacos Estatinas
Monacolin J (MJ) es un precursor clave de fármacos estatinas como la lovastatina y la simvastatina . Estos fármacos pueden inhibir competitivamente la actividad de la reductasa de hidroximetil glutarato coenzima A (HMG-CoA) , bloqueando así la biosíntesis del colesterol . Esto hace que MJ sea de gran importancia en la producción de fármacos reductores del colesterol .
Síntesis de Simvastatina
MJ podría sintetizar el importante fármaco estatina simvastatina hidrolizando lovastatina y agregando diferentes cadenas laterales . Este proceso reduce la hidrólisis engorrosa de la lovastatina para producir MJ en la cepa nativa Aspergillus terreus .
Síntesis Heteróloga
Los genes de la vía biosintética de MJ se integraron heterólogamente en el genoma de Aspergillus niger, creando una cepa modificada genéticamente que podría producir MJ . Este método alcanzó un rendimiento de MJ de 92.90 mg/L después de 7 días de cultivo .
Producción de Compuestos de Estatina Novedosos
Se hizo un nuevo derivado de estatina a partir de MJ a través de la catálisis de CYP102A1 de Bacillus megaterium . El principal producto hidroxilado fue la this compound C-6′a-hidroximetil, cuya estructura se confirmó mediante análisis de LC-MS y RMN
Mecanismo De Acción
Target of Action
Monacolin J (MJ) is a key precursor of statin drugs like lovastatin and simvastatin . Its primary target is the enzyme hydroxymethyl glutarate coenzyme A (HMG-CoA) reductase . This enzyme plays a crucial role in cholesterol biosynthesis, and by inhibiting its activity, MJ effectively blocks this process .
Mode of Action
MJ competitively inhibits the activity of HMG-CoA reductase . This means that MJ and HMG-CoA compete for the same binding site on the enzyme. When MJ binds to the enzyme, it prevents HMG-CoA from doing so, thereby blocking the conversion of HMG-CoA to mevalonate, a crucial step in cholesterol biosynthesis .
Biochemical Pathways
The inhibition of HMG-CoA reductase by MJ affects the mevalonate pathway, which is responsible for the production of cholesterol. By blocking the conversion of HMG-CoA to mevalonate, MJ effectively halts the production of cholesterol .
Pharmacokinetics
The production of MJ involves the hydrolysis of microbial fermented lovastatin , suggesting that its bioavailability may be influenced by factors such as the efficiency of lovastatin hydrolysis and the subsequent metabolic processes.
Result of Action
The molecular effect of MJ’s action is the reduction of cholesterol biosynthesis due to the inhibition of HMG-CoA reductase . On a cellular level, this can lead to a decrease in the levels of intracellular cholesterol, which can have various effects on cell function and health, particularly in the context of diseases associated with high cholesterol levels.
Action Environment
The action, efficacy, and stability of MJ can be influenced by various environmental factors. For instance, the production of MJ has been achieved in yeast and bacteria, but the resulting metabolic stress and excessive accumulation of the compound can adversely affect cell activity . Furthermore, the expression of certain genes, such as those coding for fungal statin pump proteins, can facilitate MJ production and improve its efflux . .
Safety and Hazards
The Panel on Food Additives and Nutrient Sources added to Food (ANS) concluded that intake of monacolins from red yeast rice via food supplements, could lead to estimated exposure to monacolin K within the range of the therapeutic doses of lovastatin . The Panel concluded that exposure to monacolin K from red yeast rice could lead to severe adverse effects on the musculoskeletal system, including rhabdomyolysis, and on the liver .
Direcciones Futuras
Propiedades
IUPAC Name |
(4R,6R)-6-[2-[(1S,2S,6R,8S,8aR)-8-hydroxy-2,6-dimethyl-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]ethyl]-4-hydroxyoxan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28O4/c1-11-7-13-4-3-12(2)16(19(13)17(21)8-11)6-5-15-9-14(20)10-18(22)23-15/h3-4,7,11-12,14-17,19-21H,5-6,8-10H2,1-2H3/t11-,12-,14+,15+,16-,17-,19-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDFOBOYQVYMVCW-IRUSZSJRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(C2C(C(C=CC2=C1)C)CCC3CC(CC(=O)O3)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C[C@@H]([C@@H]2[C@H]([C@H](C=CC2=C1)C)CC[C@@H]3C[C@H](CC(=O)O3)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801031414 | |
| Record name | Monacolin J | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801031414 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
79952-42-4 | |
| Record name | Monacolin J | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=79952-42-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Monacolin J | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079952424 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Monacolin J | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801031414 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2H-Pyran-2-one, 6-[2-[(1S,2S,6R,8S,8aR)-1,2,6,7,8,8a-hexahydro-8-hydroxy-2,6-dimethyl-1-naphthalenyl]ethyl]tetrahydro-4-hydroxy-, (4R,6R) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | MONACOLIN J | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P5IQ0SI56N | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



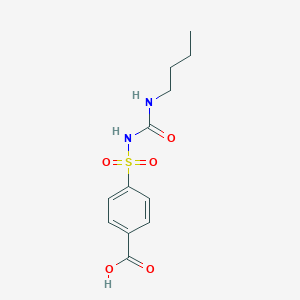





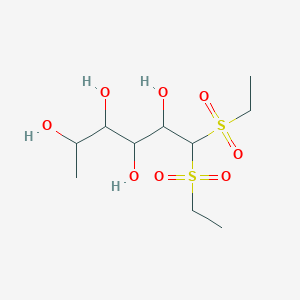

![ethyl 4-(1-methyl-5-nitro-1H-benzo[d]imidazol-2-yl)butanoate](/img/structure/B18532.png)
